molecular formula C8H18NaO3S B105315 Sodium 1-octanesulfonate CAS No. 5324-84-5

Sodium 1-octanesulfonate

Cat. No.: B105315
CAS No.: 5324-84-5
M. Wt: 217.28 g/mol
InChI Key: QXFHPLPMTXEJPV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Sodium 1-octanesulfonate is primarily used as an ion-pairing reagent . It interacts with various targets, including organic compounds, peptides, proteins, and even human serum albumin . The primary role of this compound is to facilitate the separation of these targets in chromatographic analyses .

Mode of Action

As an ion-pairing reagent, this compound forms pairs with ions of opposite charge. This interaction alters the solubility and overall behavior of the ions, enabling their separation in a chromatographic system . It’s also used as an ion complexation agent for certain compounds, such as N-nitrosodiethanolamine .

Biochemical Pathways

The specific biochemical pathways affected by this compound are largely dependent on the ions it is pairing with. For instance, when used in the analysis of dopamine and its metabolites, it can impact the biochemical pathways related to dopamine metabolism .

Result of Action

The primary result of this compound’s action is the successful separation of ions in a chromatographic system . This allows for the detailed analysis of complex mixtures, aiding in the identification and quantification of individual components, such as organic compounds, peptides, and proteins .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its effectiveness as an ion-pairing reagent can be affected by the pH and temperature of the solution . Additionally, it should be stored under desiccating conditions to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 1-octanesulfonate can be synthesized through the sulfonation of octane followed by neutralization with a sodium base. The general steps are as follows:

Industrial Production Methods: In industrial settings, the production of this compound typically involves continuous processes where octane is sulfonated in a reactor, and the resulting sulfonic acid is neutralized in a separate step. The product is then purified and dried to obtain the final compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions are less common but can occur under specific conditions, reducing the sulfonic acid group to a sulfinate or thiol group.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Halides, amines, and alcohols.

Major Products:

Comparison with Similar Compounds

  • Sodium 1-heptanesulfonate
  • Sodium octyl sulfate
  • Sodium 1-pentanesulfonate

Comparison: Sodium 1-octanesulfonate is unique due to its specific chain length and sulfonic acid group, which provide optimal ion-pairing properties for HPLC analysis. Compared to sodium 1-heptanesulfonate and sodium 1-pentanesulfonate, this compound offers better separation efficiency for certain analytes due to its longer hydrocarbon chain .

Properties

CAS No.

5324-84-5

Molecular Formula

C8H18NaO3S

Molecular Weight

217.28 g/mol

IUPAC Name

sodium;octane-1-sulfonate

InChI

InChI=1S/C8H18O3S.Na/c1-2-3-4-5-6-7-8-12(9,10)11;/h2-8H2,1H3,(H,9,10,11);

InChI Key

QXFHPLPMTXEJPV-UHFFFAOYSA-N

SMILES

CCCCCCCCS(=O)(=O)[O-].[Na+]

Isomeric SMILES

CCCCCCCCS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCS(=O)(=O)O.[Na]

Key on ui other cas no.

5324-84-5

physical_description

Liquid

Pictograms

Irritant

Related CAS

3944-72-7 (Parent)

Synonyms

Bio-Terge PAS 8;  Bio-Terge PAS 8SF;  NAS 8RF;  NAS-FAL;  Sodium 1-Octanesulfonate;  Sodium Capryl Sulfonate;  Sodium n-Octanesulfonate;  Sodium n-Octylsulfonate;  Sodium Octanesulfonate;  Sodium Octylsulfonate;  Witconate NAS-FAL

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Sodium 1-octanesulfonate?

A1: The molecular formula of this compound is C8H17NaO3S, and its molecular weight is 216.28 g/mol.

Q2: How does the structure of this compound influence its interaction with bovine serum albumin (BSA)?

A2: Studies using fluorescence spectroscopy revealed that this compound binds to bovine serum albumin with a binding constant of 4.06 × 103. [] The interaction is primarily driven by hydrophobic forces, suggesting the alkyl chain of SOS plays a significant role in the binding. [] Further analysis using FT-IR spectra and particle size measurements indicated that SOS binding induces conformational changes in BSA. []

Q3: How is this compound utilized in high-performance liquid chromatography (HPLC)?

A3: this compound is frequently employed as an ion-pairing reagent in HPLC, particularly for separating polar compounds. [, , , , , , , , , , , , , , , , ] Its presence in the mobile phase facilitates the interaction between the analyte and the stationary phase, enhancing resolution and selectivity.

Q4: Can you provide specific examples of how this compound has been used in HPLC analysis?

A4: Certainly. This compound has been successfully employed in HPLC methods for analyzing various compounds, including:

  • Amino acid enantiomers: Separation of phenylalanine and tryptophan enantiomers in dietary supplements. []
  • Melamine: Determination of melamine migration in imitation ceramic tableware and fresh milk. [, ]
  • Sodium camphor sulfonate: Quantification of sodium camphor sulfonate in injections. []
  • Nifedipine: Determination of nifedipine in Aidiqing sustained-release capsules. []
  • Nicotinic acid: Quantification of nicotinic acid in injections. []

Q5: How does the pH of the mobile phase affect the performance of this compound in HPLC analysis?

A5: The pH of the mobile phase significantly impacts the ionization state of both this compound and the analyte, thereby influencing their interaction and separation. For instance, in the determination of amino acid enantiomers, a pH gradient between the achiral and chiral columns was crucial for achieving optimal resolution. []

Q6: What is the role of this compound in flocculation studies?

A6: Research using agglomerated stearyl alcohols as model particles demonstrated that this compound acts as an aggregating agent, promoting flocculation. [] The rate constant of flocculation was found to vary with the concentration of SOS. [] This effect is attributed to the oriented adsorption of SOS molecules at the particle-water interface, influencing particle interactions. []

Q7: How does this compound affect the surface tension of aqueous solutions?

A7: this compound is an anionic surfactant. Its presence in aqueous solutions lowers the surface tension due to its adsorption at the air-water interface. [] This property is fundamental to its application in various processes, including emulsification, foaming, and detergency.

Q8: How does this compound interact with metal ions in solution?

A8: Studies investigating the bactericidal activity of this compound revealed a synergistic effect when combined with polyvalent metal ions like Mg2+, Al3+, and La3+. [] This synergy is attributed to the formation of hydrophobic complexes between the 1-octanesulfonate anion and the metal cations, leading to cell membrane disorganization in bacteria. []

Q9: Has this compound been used in any other applications?

A9: Yes, this compound has shown potential in other research areas:

  • Host-Guest Chemistry: A cationic water-soluble pillar[5]arene functionalized with trimethylammonium groups formed a stable host-guest complex with this compound in water. [] This suggests potential applications in supramolecular chemistry and materials science.
  • Passivation Solution: this compound is a component of a passivation solution for hot-dip galvanized steel, enhancing its corrosion resistance. []

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